

Protocol for YDR1 Promoter Activity Assay in *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: YDR1

Cat. No.: B15544080

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Application Note & Protocol

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Introduction

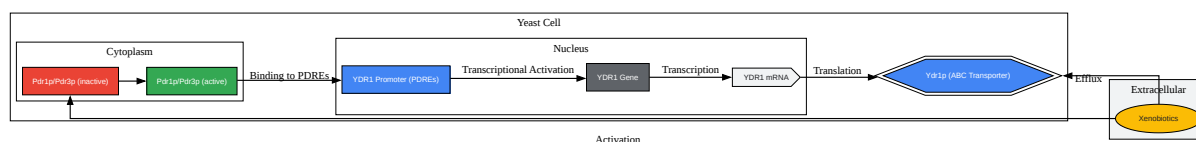
The *Saccharomyces cerevisiae* **YDR1** gene (also known as PDR5) encodes a key ATP-binding cassette (ABC) transporter protein. This protein is a major contributor to the phenomenon of pleiotropic drug resistance (PDR), a mechanism by which yeast cells develop resistance to a wide variety of structurally and functionally unrelated cytotoxic compounds. The expression of the **YDR1** gene is tightly regulated at the transcriptional level, with its promoter being induced by the presence of various drugs and other stress-inducing agents.^[1]

This document provides a detailed protocol for quantifying the activity of the **YDR1** promoter in response to chemical compounds using a dual-luciferase reporter assay system. This assay is a highly sensitive and quantitative method for studying gene expression.^{[2][3][4][5]} It utilizes two luciferases: a firefly luciferase, under the control of the **YDR1** promoter, and a Renilla luciferase, expressed from a constitutive promoter, which serves as an internal control for normalization.^{[2][3][4][5]} This normalization corrects for variations in cell number and transfection efficiency, ensuring accurate and reproducible data.

This protocol is intended for researchers, scientists, and drug development professionals investigating mechanisms of drug resistance, screening for compounds that modulate ABC transporter expression, or studying gene regulation in yeast.

Signaling Pathway and Experimental Workflow

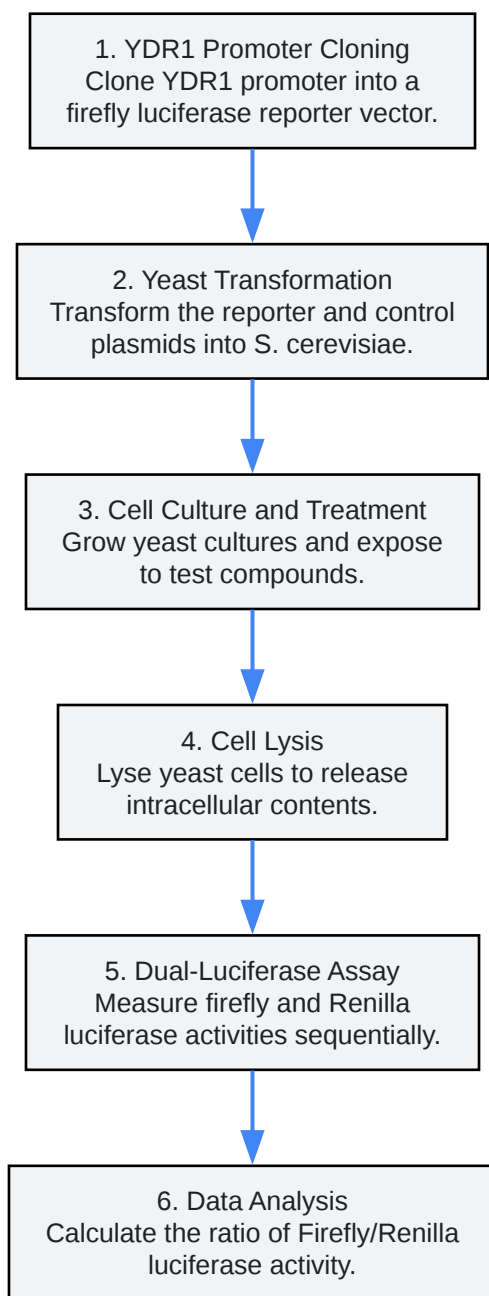
The transcriptional activation of the **YDR1** gene is primarily mediated by the zinc-finger transcription factors Pdr1p and Pdr3p.[6][7] These transcription factors recognize and bind to specific DNA sequences within the **YDR1** promoter known as Pleiotropic Drug Response Elements (PDREs).[6][8] The canonical PDRE sequence is 5'-TCCGCGGA-3'.[8] Various xenobiotics and membrane-perturbing agents can activate Pdr1p and Pdr3p, leading to their binding to the PDREs and subsequent upregulation of **YDR1** transcription.[9][10]



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YDR1 Gene Regulation Pathway

The experimental workflow involves cloning the **YDR1** promoter into a firefly luciferase reporter vector, transforming this construct into yeast, treating the cells with test compounds, and then measuring the resulting luciferase activity.



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YDR1 Promoter Assay Workflow

Experimental Protocols

Cloning of the YDR1 Promoter into a Luciferase Reporter Vector

The promoter region of **YDR1** contains drug-responsive elements. Specifically, two regions, from -604 to -485 and -335 to -275 (relative to the start codon), have been identified as being responsive to fluphenazine and cycloheximide.[1] For a robust response, it is recommended to clone a fragment of at least 700 bp upstream of the **YDR1** start codon.

Materials:

- *S. cerevisiae* genomic DNA
- High-fidelity DNA polymerase
- Primers designed to amplify the **YDR1** promoter with appropriate restriction sites for cloning into the reporter vector.
- A yeast reporter plasmid containing a promoterless firefly luciferase gene (e.g., pGL4.13[luc2/SV40] with the SV40 promoter removed).
- Restriction enzymes and T4 DNA ligase.
- *E. coli* competent cells for plasmid propagation.

Procedure:

- Design primers to amplify the ~700 bp region upstream of the **YDR1** ATG start codon. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site of the firefly luciferase reporter vector.
- Perform PCR using *S. cerevisiae* genomic DNA as a template to amplify the **YDR1** promoter.
- Digest both the PCR product and the reporter vector with the chosen restriction enzymes.
- Ligate the digested **YDR1** promoter fragment into the linearized reporter vector.
- Transform the ligation product into competent *E. coli* cells and select for transformants.
- Isolate plasmid DNA from the transformants and verify the correct insertion of the **YDR1** promoter by restriction digest and DNA sequencing.

Yeast Transformation

This protocol is based on the high-efficiency lithium acetate/polyethylene glycol method.

Materials:

- *S. cerevisiae* strain (e.g., BY4741).
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
- Selective medium (e.g., Synthetic Complete medium lacking uracil for plasmid selection).
- **YDR1p**-luciferase reporter plasmid.
- Renilla luciferase control plasmid (e.g., pRL-TK).
- 1 M Lithium Acetate (LiOAc), sterile.
- 50% (w/v) Polyethylene Glycol (PEG 3350), sterile.
- Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.
- Sterile water.
- DMSO.

Procedure:

- Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
- Harvest the cells by centrifugation at 3000 x g for 5 minutes.
- Wash the cells with 25 mL of sterile water and centrifuge again.
- Resuspend the cell pellet in 1 mL of 100 mM LiOAc and incubate at 30°C for 15 minutes.

- Prepare the transformation mix for each sample in a microfuge tube:
 - 240 μ L of 50% PEG
 - 36 μ L of 1 M LiOAc
 - 10 μ L of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use)
 - 1-5 μ g of **YDR1p**-luciferase plasmid and 100-500 ng of Renilla control plasmid
 - Add sterile water to a final volume of 360 μ L (including the cell suspension from the next step).
- Centrifuge the cells from step 5, remove the supernatant, and resuspend the pellet in the transformation mix.
- Vortex vigorously to mix.
- Incubate at 30°C for 30 minutes.
- Add 40 μ L of DMSO and mix gently.
- Heat shock at 42°C for 15-20 minutes.
- Centrifuge at 8000 x g for 1 minute and remove the supernatant.
- Resuspend the cell pellet in 200 μ L of sterile water.
- Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Dual-Luciferase Reporter Assay

Materials:

- Yeast transformants grown on selective plates.
- Selective liquid medium.

- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).
- Luciferase Assay Reagent II (LAR II).
- Stop & Glo® Reagent.
- Opaque 96-well plates.
- Luminometer with injectors.

Procedure:

- Inoculate single colonies of transformed yeast into selective liquid medium and grow overnight at 30°C.
- The next day, dilute the cultures to an OD₆₀₀ of ~0.2 in fresh selective medium.
- Aliquot the cell cultures into a 96-well plate.
- Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubate the plate at 30°C for the desired time (e.g., 4-6 hours).
- After incubation, transfer 5-10 µL of each cell culture directly into 100 µL of 1X Passive Lysis Buffer in an opaque 96-well plate.^[2]
- Gently rock the plate for 15 minutes at room temperature to ensure complete lysis.
- Program the luminometer with two injectors.
- Place the 96-well plate into the luminometer.
- The luminometer should be set to perform the following for each well:
 - Inject 100 µL of LAR II.
 - Wait 2-10 seconds for the signal to stabilize.

- Measure firefly luciferase activity for 10 seconds.[2]
- Inject 100 µL of Stop & Glo® Reagent.
- Wait 2-10 seconds.
- Measure Renilla luciferase activity for 10 seconds.[2]

Data Presentation and Analysis

The activity of the **YDR1** promoter is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity. This normalization accounts for differences in cell viability and transfection efficiency.

Data Analysis:

- For each well, calculate the ratio: (Firefly Luciferase Reading) / (Renilla Luciferase Reading).
- Normalize the data to the vehicle control by dividing the ratio of each treated sample by the average ratio of the vehicle control samples. This gives the fold change in promoter activity.
- Present the data in a tabular format and, if desired, create dose-response curves.

Table 1: Example of **YDR1** Promoter Activity Data

Treatment	Concentration (μM)	Firefly RLU (Mean ± SD)	Renilla RLU (Mean ± SD)	Firefly/Renilla Ratio	Fold Induction (vs. Vehicle)
Vehicle (DMSO)	0.1%	15,234 ± 1,287	78,945 ± 5,678	0.193	1.00
Compound X	1	35,876 ± 2,987	79,123 ± 6,012	0.453	2.35
Compound X	10	125,789 ± 10,456	80,345 ± 5,987	1.566	8.11
Compound X	100	256,432 ± 21,876	79,567 ± 6,123	3.223	16.70
Cycloheximide	50	234,567 ± 19,876	78,456 ± 5,999	2.990	15.49

(RLU = Relative Light Units; SD = Standard Deviation)

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References

- 1. Functional analysis of the promoter of the *Saccharomyces cerevisiae* multidrug resistance gene YDR1, which encodes a member of the ATP binding cassette (ABC) superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual luciferase assay system for rapid assessment of gene expression in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Activity of the pleiotropic drug resistance transcription factors Pdr1p and Pdr3p is modulated by binding site flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Membrane-active Compounds Activate the Transcription Factors Pdr1 and Pdr3 Connecting Pleiotropic Drug Resistance and Membrane Lipid Homeostasis in *Saccharomyces cerevisiae* [image] - PMC [pmc.ncbi.nlm.nih.gov]
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